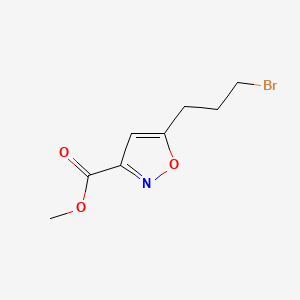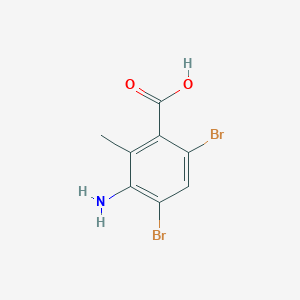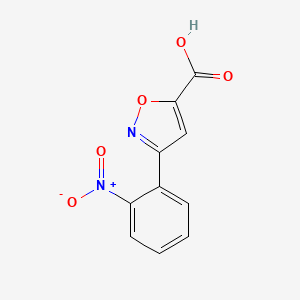
4-bromo-1H-pyrazole-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-pyrazole-1-carbonylchloride is a chemical compound with the molecular formula C4H2BrClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
The synthesis of 4-bromo-1H-pyrazole-1-carbonylchloride typically involves the reaction of 4-bromo-1H-pyrazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
4-Bromo-1H-pyrazole-1-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can be used in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrazole-1-carbonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Material Science: The compound can be used in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-1H-pyrazole-1-carbonylchloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with.
Comparación Con Compuestos Similares
Similar compounds to 4-bromo-1H-pyrazole-1-carbonylchloride include other pyrazole derivatives such as 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole. These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C4H2BrClN2O |
|---|---|
Peso molecular |
209.43 g/mol |
Nombre IUPAC |
4-bromopyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-1-7-8(2-3)4(6)9/h1-2H |
Clave InChI |
OVFUTXCXTRNIMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)








![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)




